molecular formula C19H20FN3O3 B2907124 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 894032-70-3

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2907124
CAS No.: 894032-70-3
M. Wt: 357.385
InChI Key: UEQZLMJHBGXPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic chemical compound offered for research purposes. This urea derivative features a pyrrolidinone scaffold and is related to a class of molecules that have been investigated for their potential as kinase inhibitors . Compounds with similar structural motifs, such as linifanib, have shown activity in suppressing tumor growth by inhibiting key angiogenic signaling pathways like VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) receptors . As a research chemical, it provides scientists with a valuable tool for exploring enzyme kinetics, signal transduction mechanisms, and cellular proliferation studies. The structure incorporates fluorophenyl and methoxyphenyl groups, which are common in medicinal chemistry for optimizing binding affinity and pharmacokinetic properties. This product is strictly for research and development in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-12-6-7-17(26-2)16(8-12)22-19(25)21-14-10-18(24)23(11-14)15-5-3-4-13(20)9-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZLMJHBGXPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Coupling with Methoxy-Methylphenyl Group: The final step involves coupling the pyrrolidinone intermediate with a methoxy-methylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the 3-position (target compound) versus 4-position () alters steric and electronic interactions with target proteins.
  • Lipophilicity : The 2-methoxy-5-methylphenyl group (target) offers moderate lipophilicity, whereas the 4-(trifluoromethoxy)phenyl group () increases hydrophobicity.
  • Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to non-halogenated analogs .

Example :

  • 's compound was synthesized via urea coupling of 2-(methylthio)phenyl isocyanate with a 4-fluorophenyl-substituted pyrrolidin-3-yl amine. Yields for such reactions range from 50–90%, depending on substituent electronic effects .

Advantages and Limitations

  • Advantages :
    • Fluorine enhances metabolic stability and binding affinity via halogen bonding .
    • Methoxy and methyl groups reduce toxicity compared to chlorinated analogs .
  • Limitations: Absence of heterocyclic moieties (e.g., oxadiazole in ) may limit target selectivity. Limited solubility due to aromatic substituents may require formulation optimization .

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrrolidinone ring : Contributes to the compound's stability and biological interactions.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Urea moiety : Often associated with biological activity in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy groups can facilitate binding to active sites, while the urea moiety may participate in hydrogen bonding or covalent interactions. This modulation can lead to alterations in signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of pyrrolidinone have been evaluated for their efficacy against breast, colon, and lung cancer cells, showing promising results in inhibiting cell growth .

2. Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

3. Receptor Modulation

The presence of the fluorophenyl group suggests potential activity as a receptor modulator, influencing pathways related to neurotransmission or hormonal regulation. Compounds with similar structures have been reported to interact with serotonin receptors, impacting mood and anxiety disorders .

Research Findings and Case Studies

A variety of studies have investigated the biological activities of related compounds:

StudyCompoundActivityCell Line/Model
Pyrrolidinone derivativesAntiproliferativeBreast Cancer
Fluorinated ureasEnzyme Inhibition (DHFR)Colon Cancer
Phenyl derivativesReceptor ModulationNeurotransmitter systems

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of similar pyrrolidinone derivatives, researchers found that specific substitutions on the phenyl ring significantly enhanced activity against cancer cell lines. The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications.

Q & A

Q. How to design crystallization conditions for X-ray diffraction studies?

  • Solvent screening : Test mixtures of DCM/hexane, ethyl acetate/heptane, or THF/water .
  • Temperature gradient : Slow evaporation at 4°C vs. vapor diffusion at 25°C .
  • Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize H-bonding .

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